6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrimidin-4-ol
Description
The exact mass of the compound this compound is 331.12805404 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4-(5-methoxypyrimidin-2-yl)oxypiperidine-1-carbonyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-23-11-7-16-15(17-8-11)24-10-2-4-20(5-3-10)14(22)12-6-13(21)19-9-18-12/h6-10H,2-5H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUSGUCWGKCTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors. CDK2 (Cyclin-Dependent Kinase 2) is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
It can be inferred from similar compounds that they inhibit cdk2, thereby disrupting the cell cycle and preventing the proliferation of cancer cells.
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it can be inferred that it may affect cell cycle-related pathways, leading to the inhibition of cell proliferation, particularly in cancer cells.
Biological Activity
The compound 6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrimidin-4-ol is a pyrimidinone derivative notable for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and related case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.4 g/mol. Its structure includes a piperidine moiety and a methoxypyrimidine group, which are critical for its biological interactions.
Research indicates that compounds similar to This compound function primarily as tyrosine kinase inhibitors . Tyrosine kinases are pivotal in various signaling pathways that regulate cell proliferation, differentiation, and survival. Inhibition of these enzymes can lead to the suppression of tumor growth and metastasis.
Key Mechanisms:
- Inhibition of Met Kinase : The compound has shown potential in inhibiting Met kinase, which is associated with cancer progression.
- Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Impact on Cell Morphology : Exposure to the compound has been linked to significant changes in cell morphology and migration capabilities.
Biological Activity Data
A summary of biological activities observed in various studies is presented below:
Case Study 1: In Vitro Efficacy Against Cancer Cell Lines
In a study examining the effects of This compound , researchers found that it significantly inhibited the proliferation of A549 human lung cancer cells. The compound exhibited an IC50 value of approximately 9 μM, indicating its potency as an anticancer agent.
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound not only inhibited Met kinase but also affected downstream signaling pathways involved in cell survival and proliferation. This was evidenced by alterations in phosphorylation states of key proteins involved in these pathways.
Synthesis and Derivatives
The synthesis of This compound typically involves multi-step organic reactions, allowing for the creation of various analogs with potentially enhanced biological activity. Derivatives have been explored for their selectivity and potency against different kinases.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological properties that make it a candidate for various therapeutic uses:
- Antitumor Activity : Research indicates that this compound may inhibit the proliferation of cancer cells, particularly in specific types of tumors. Its structural components allow it to interact with cellular pathways involved in tumor growth and survival.
- Antimicrobial Effects : Preliminary studies suggest that it possesses antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents.
- Neurological Applications : The piperidine moiety in the compound suggests potential applications in treating neurological disorders by modulating neurotransmitter systems.
Case Studies
Several case studies highlight the applications of this compound:
-
Case Study on Antitumor Efficacy :
- A study conducted on various cancer cell lines demonstrated that treatment with 6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrimidin-4-ol resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
-
Antimicrobial Testing :
- In vitro tests against common bacterial strains showed that the compound exhibited bactericidal activity at low concentrations, suggesting its potential as a lead compound for new antibiotic development.
-
Neurological Research :
- In animal models of depression, administration of the compound led to improved behavioral outcomes, indicating its potential as an antidepressant. The study suggested that it may enhance serotonin levels through inhibition of reuptake mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
